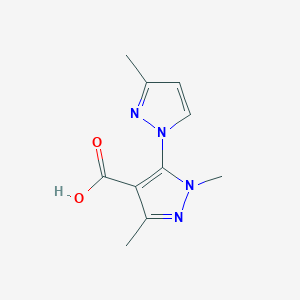
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
描述
1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as DMMPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, structural characteristics, and various biological activities of DMMPCA, supported by data tables and relevant research findings.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety, including DMMPCA, exhibit significant anticancer properties. Studies have shown that DMMPCA can induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). The mechanism involves the enhancement of caspase-3 activity and morphological changes in treated cells at concentrations as low as 1.0 μM .
Table 1: Anticancer Activity of DMMPCA
| Cell Line | Concentration (μM) | Effect on Caspase-3 Activity | Morphological Changes |
|---|---|---|---|
| MDA-MB-231 | 1.0 | 1.33 times increase | Yes |
| HepG2 | 10.0 | Significant increase | Yes |
Antimicrobial Activity
DMMPCA has also demonstrated antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, DMMPCA exhibits anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
The biological activities of DMMPCA can be attributed to its ability to modulate multiple signaling pathways:
- Microtubule Destabilization: Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation: The activation of caspases is a hallmark of apoptosis; DMMPCA enhances this process, particularly in cancerous cells .
- Cytokine Modulation: By inhibiting cytokine release, DMMPCA may reduce inflammation and associated tissue damage .
Case Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including DMMPCA. For instance, a study synthesized several analogs and evaluated their biological activities against various cancer cell lines and microbial strains. Results indicated that certain derivatives exhibited enhanced potency compared to DMMPCA itself .
Table 2: Summary of Case Studies on Pyrazole Derivatives
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-5-(3-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines:
- In Vitro Studies : The compound has shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating IC50 values indicative of potent activity .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated effectiveness against several bacterial strains, contributing to its potential use in treating infections .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers compared to controls, supporting its use as a therapeutic agent in inflammatory diseases .
属性
IUPAC Name |
1,3-dimethyl-5-(3-methylpyrazol-1-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-5-14(11-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKCKOTIORUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=NN2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















